Pachyrrhizin
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Overview
Description
Pachyrrhizin is an isoflavonoid compound that belongs to the class of organic compounds known as isoflav-3-enones. These compounds are characterized by a structure based on an isoflav-3-ene skeleton bearing an oxo-group at position C2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pachyrrhizin involves several steps, starting from readily available precursors. The synthetic route typically includes the formation of the isoflav-3-enone skeleton through cyclization reactions, followed by the introduction of functional groups at specific positions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from natural sources such as the seeds of Pachyrhizus erosus. The extraction process includes solvent extraction, purification, and crystallization to obtain pure this compound. Advanced techniques such as chromatography and spectroscopy are used to ensure the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Pachyrrhizin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Substitution: Substitution reactions involve the replacement of specific functional groups in the this compound molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with altered biological activities
Scientific Research Applications
Pachyrrhizin has shown remarkable versatility in various scientific research applications, including:
Chemistry: this compound is used as a precursor for the synthesis of other isoflavonoid compounds.
Biology: It is studied for its antioxidant, immune modulation, and anticancer properties.
Industry: The compound is used in the development of functional foods and nutraceuticals
Mechanism of Action
The mechanism of action of pachyrrhizin involves its interaction with specific molecular targets and pathways. This compound exerts its effects through the modulation of signaling pathways related to oxidative stress, inflammation, and cell proliferation. The compound’s antioxidant properties help in scavenging free radicals, while its immune modulation effects enhance the body’s defense mechanisms .
Comparison with Similar Compounds
Pachyrrhizin is unique among isoflavonoid compounds due to its specific structure and biological activities. Similar compounds include:
Rotenone: Known for its insecticidal properties.
Munduserone: Studied for its anticancer activities.
Neodulin: Known for its antioxidant properties.
Properties
CAS No. |
10091-01-7 |
---|---|
Molecular Formula |
C19H12O6 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
6-(6-methoxy-1,3-benzodioxol-5-yl)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C19H12O6/c1-21-16-8-18-17(23-9-24-18)6-12(16)13-5-11-4-10-2-3-22-14(10)7-15(11)25-19(13)20/h2-8H,9H2,1H3 |
InChI Key |
PENSQRMNZZWMGV-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1C3=CC4=C(C=C5C(=C4)C=CO5)OC3=O)OCO2 |
Canonical SMILES |
COC1=CC2=C(C=C1C3=CC4=C(C=C5C(=C4)C=CO5)OC3=O)OCO2 |
melting_point |
207 - 209 °C |
10091-01-7 | |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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